(4-Phenethylphenyl)methanol

Description

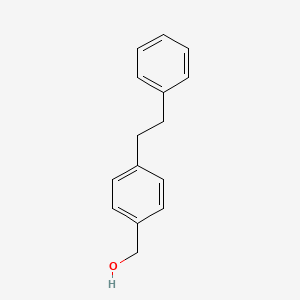

(4-Phenethylphenyl)methanol is a benzyl alcohol derivative with a phenethyl group attached to the para position of the phenyl ring. The general formula for such derivatives is $ \text{Ar-CH}2\text{OH} $, where "Ar" represents an aromatic substituent. In this case, the aromatic moiety is a biphenyl system with a phenethyl ($-\text{C}6\text{H}4-\text{CH}2\text{CH}_2-$) group. This structure suggests applications in pharmaceutical intermediates or organic synthesis, similar to other aryl methanols .

Properties

Molecular Formula |

C15H16O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[4-(2-phenylethyl)phenyl]methanol |

InChI |

InChI=1S/C15H16O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,6-7,12H2 |

InChI Key |

NSQFZFHYNRFDQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Phenethylphenyl)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions: (4-Phenethylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (4-Phenethylphenyl)aldehyde or (4-Phenethylphenyl)ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to (4-Phenethylphenyl)methane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

Oxidation: (4-Phenethylphenyl)aldehyde or (4-Phenethylphenyl)ketone.

Reduction: (4-Phenethylphenyl)methane.

Substitution: (4-Phenethylphenyl)chloride or (4-Phenethylphenyl)bromide.

Scientific Research Applications

(4-Phenethylphenyl)methanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: this compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Phenethylphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Aryl Methanols

Key Observations :

- Substituent Effects: The phenethyl group in this compound increases molecular weight and lipophilicity compared to methyl or butyl substituents. This may enhance binding affinity in pharmaceutical contexts but reduce aqueous solubility .

- Synthesis: Analogous compounds, such as 1-(4-Phenethylphenyl)ethan-1-one (), are synthesized via Grignard reactions (e.g., phenethyl magnesium bromide with ketones), suggesting similar pathways for this compound .

Physical and Chemical Properties

Solubility and Reactivity

- Polarity: Methanol groups confer polarity, enabling solubility in polar solvents like ethanol or acetone. However, bulky aromatic substituents (e.g., phenethyl) reduce solubility compared to simpler derivatives like (4′-Methylbiphenyl-4-yl)methanol .

- Thermal Stability: Methanol derivatives with aromatic groups typically exhibit higher boiling points due to increased van der Waals interactions. For example, methanol itself has a boiling point of 64.7°C (), while aryl methanols like this compound likely exceed 200°C, similar to biphenyl analogs .

Spectroscopic Data

- NMR Profiles: The synthesis of 1-(4-Phenethylphenyl)ethan-1-one () shows characteristic aromatic proton signals at δ 7.15–7.30 ppm and methylene groups at δ 2.91–3.01 ppm. Similar shifts are expected for this compound, with additional signals for the hydroxymethyl group (−CH$_2$OH) near δ 4.5–5.0 ppm .

Toxicity and Hazards

- Methanol Group: The hydroxymethyl group introduces toxicity risks analogous to methanol (e.g., metabolic conversion to formaldehyde), though aromatic substitution may mitigate absorption rates .

- Handling: Compounds like (4-Methoxybenzyl)methanol () require precautions against skin/eye contact and inhalation, suggesting similar protocols for this compound .

Industrial Relevance

- Energy Storage: Methanol derivatives are explored for energy density (e.g., 22 MJ/kg for pure methanol, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.